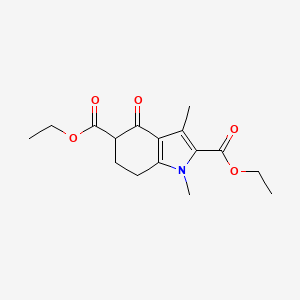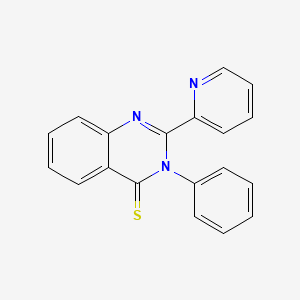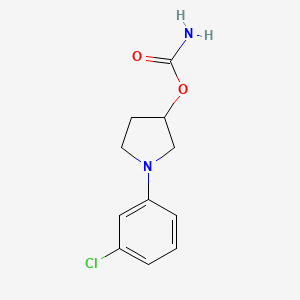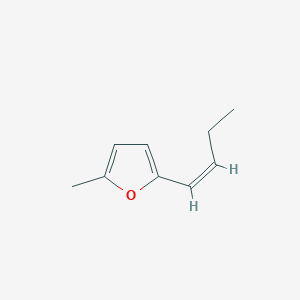![molecular formula C19H20O4 B12911099 Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 144334-80-5](/img/structure/B12911099.png)
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a dimethoxyphenyl group and two furan rings connected by a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives often involves various methods, including cross-coupling reactions and cyclization processes. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to synthesize furan derivatives. This reaction typically involves the use of palladium catalysts and boronic acids under microwave irradiation . Another method involves the radical bromination of the methyl group followed by phosphonation and subsequent reactions with aldehydes .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of bio-based feedstocks. For example, furfural, a key precursor for many furan compounds, can be derived from agricultural residues such as oat hulls and sugarcane bagasse . The production process typically involves acid hydrolysis of hemicellulose to produce furfural, which can then be further processed to obtain various furan derivatives.
化学反応の分析
Types of Reactions
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to produce furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans to dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or alkyl groups are introduced into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furans can yield furanones, while reduction can produce dihydrofurans .
科学的研究の応用
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Furan, 2,2’-methylenebis[5-methyl-]: A simpler derivative with similar structural features but lacking the dimethoxyphenyl group.
2,5-Furandicarboxylic acid (FDCA): A bio-based compound used in the production of polymers and resins.
5-Methyl-2-furfurylfuran: Another furan derivative with a similar structure but different functional groups.
Uniqueness
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is unique due to its specific structural features, including the presence of a dimethoxyphenyl group and two furan rings connected by a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
144334-80-5 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
InChIキー |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)
![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)



![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


